molecular formula C20H21N3O5 B6500797 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea CAS No. 946351-70-8

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea

Cat. No.: B6500797
CAS No.: 946351-70-8
M. Wt: 383.4 g/mol
InChI Key: UMNUITSPZZFXBL-UHFFFAOYSA-N
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Description

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea is a urea derivative featuring two key structural motifs:

  • A 1,3-benzodioxole (methylenedioxyphenyl) group linked to the urea nitrogen.
  • A 5-oxopyrrolidin-3-ylmethyl moiety substituted with a 4-methoxyphenyl group at the pyrrolidinone nitrogen.

The benzodioxole group may enhance metabolic stability, while the methoxyphenyl-pyrrolidinone subunit could influence conformational flexibility and target binding .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-16-5-3-15(4-6-16)23-11-13(8-19(23)24)10-21-20(25)22-14-2-7-17-18(9-14)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNUITSPZZFXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Aryl Ring Molecular Weight (g/mol) CAS Number Key Structural Differences
1-(2H-1,3-Benzodioxol-5-yl)-3-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea (Target Compound) 4-OCH₃ Not Provided Not Available Reference compound with para-methoxy substitution
3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methylphenyl)urea (CM867115) 4-CH₃ Not Provided 955257-82-6 Methyl substituent instead of methoxy at para position
3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(3-methylphenyl)urea (CM867379) 3-CH₃ Not Provided 954660-73-2 Methyl substituent at meta position
1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea 4-OCH₂CH₃ 397.47 Not Available Ethoxy substituent, benzyl, and hydroxyethyl groups

Substituent Effects on Pharmacological Properties

  • Para-Methoxy (Target Compound): The electron-donating methoxy group may enhance lipophilicity and π-π stacking interactions with aromatic residues in biological targets.
  • Para-Methyl (CM867115) : Methyl groups increase hydrophobicity but lack hydrogen-bonding capacity, which could reduce target selectivity compared to the methoxy analog.
  • Meta-Methyl (CM867379) : The meta substitution may distort the molecule’s planarity, altering binding pocket interactions. This positional isomerism is critical in structure-activity relationship (SAR) studies.
  • Ethoxy and Hydroxyethyl (Compound in ) : The ethoxy group extends the alkyl chain, possibly enhancing membrane permeability. The hydroxyethyl moiety introduces polarity, which may improve solubility but reduce blood-brain barrier penetration.

Conformational Analysis and Ring Puckering

The 5-oxopyrrolidin-3-ylmethyl group in these compounds introduces a puckered ring system. According to Cremer and Pople’s generalized puckering coordinates , the pyrrolidinone ring likely adopts a twisted envelope conformation, influencing:

  • Hydrogen-bonding geometry of the urea group.
  • Steric accessibility of the aryl substituents.

Crystallographic studies using programs like SHELXL () could resolve these conformational details, aiding in the rational design of analogs with optimized bioactivity.

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